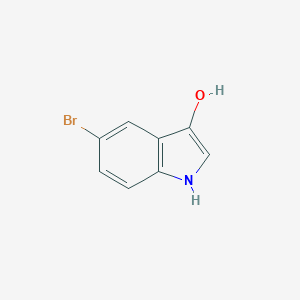

5-bromo-1H-indol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXRGISCDMNDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432198 | |

| Record name | 1H-Indol-3-ol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114253-18-8 | |

| Record name | 1H-Indol-3-ol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Routes for 5-bromo-1H-indol-3-ol and its Core Structure

The term "de novo synthesis" refers to the creation of complex molecules from simpler precursors. wikipedia.org The construction of the this compound core can be achieved through various strategies, including adaptations of classical indole (B1671886) syntheses and regioselective halogenation.

Adaptations of Classical Indole Syntheses

Classical methods for indole synthesis can be adapted to produce the 5-bromoindole (B119039) core. Some of the most prominent named reactions in indole synthesis include the Fischer, Bartoli, Hemetsberger, Bischler, Julia, Larock, Nenitzescu, Madelung, and Reissert syntheses. nih.gov

The Fischer indole synthesis is a widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govsmolecule.com For the synthesis of 5-bromoindoles, a 4-bromophenylhydrazine would be the required starting material. This method has been successfully employed in the total synthesis of various indole alkaloids. rsc.org For instance, the synthesis of minfiensine (B1236942) started with a Fischer indole synthesis, and the synthesis of (+)-scholarisine A involved the use of 1-benzyl-1-phenylhydrazine (B1581896) in a Fischer synthesis. nih.gov

The Gassman indole synthesis provides another route, which is particularly useful for preparing 2,3-unsubstituted indoles. luc.edu This one-pot reaction involves the sequential addition of a hypohalite and base to an aniline (B41778) to form a 3-thioalkoxyindole, which is then desulfurized. luc.edu While generally effective, this method has limitations in producing certain substituted indoles like 5-methoxyindole. luc.edu

Other notable classical syntheses that can be conceptually adapted include:

| Synthesis Method | Description | Key Features |

|---|---|---|

| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent. | Provides access to sterically hindered indoles. |

| Leimgruber-Batcho Indole Synthesis | A two-step synthesis starting from an o-nitrotoluene. | Often used for industrial-scale production. |

| Reissert Indole Synthesis | Condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. | Yields indole-2-carboxylic acids. |

| Madelung Synthesis | Intramolecular cyclization of an N-acyl-o-toluidine at high temperature with a strong base. | Suitable for non-functionalized indoles. |

Regioselective Halogenation Strategies (Bromination)

Achieving regioselective bromination at the C5 position of the indole ring is a critical step. Direct bromination of indole with elemental bromine often leads to a mixture of products, with a preference for the C3 position. To overcome this, various strategies have been developed.

One effective method involves the protection of the more reactive C2 and C3 positions. For example, indole can be sulfonated at the C2 position using sodium or potassium bisulfite. The electron-withdrawing sulfonate group deactivates the C3 position and sterically hinders the approach of the electrophile, thereby directing the bromination to the C5 position. Subsequent deprotection under basic conditions yields 5-bromoindole. google.com A patent describes a method where indole is first reacted with sodium bisulfite, followed by acetylation and then bromination in water, achieving high purity. google.com

Another approach is the direct bromination of a pre-functionalized indole. For instance, N-acetyl-protected indoles can be brominated. The conditions for bromination, such as the solvent and temperature, play a crucial role in determining the selectivity. Early methods using bromine in dichloromethane (B109758) or acetic acid often resulted in a mixture of 3-bromo- (B131339) and 5-bromoindole. However, using polar aprotic solvents like dimethylformamide (DMF) can improve the selectivity for the 5-position.

N-Bromosuccinimide (NBS) is another common brominating agent used for indoles. orgsyn.org The reaction conditions can be tuned to favor bromination at specific positions. For example, bromination of 1-(tert-butyldimethylsilyl)indole with NBS at low temperatures leads to the formation of 3-bromo-1-(tert-butyldimethylsilyl)indole. orgsyn.org

A study on the synthesis of 5-bromo derivatives of indole phytoalexins utilized a mixture of bromine in dichloromethane and methanol (B129727) in the presence of triethylamine (B128534) for the bromination step. researchgate.net

Introduction of the Hydroxyl Group at C3

The introduction of a hydroxyl group at the C3 position of the 5-bromoindole scaffold is the final key step in the synthesis of this compound. This transformation can be challenging due to the reactivity of the indole ring.

One potential route involves the oxidation of a 5-bromoindole precursor. However, direct oxidation can often lead to over-oxidation and the formation of isatin (B1672199) or other undesired products.

A more controlled approach involves the synthesis of an indoxyl derivative, which is the keto-tautomer of an indol-3-ol. For instance, a synthetic route to 5-bromo-6-chloro-3-indoxyl octyl ester involves the cyclization and decarboxylation of N-(4-bromo-5-chloro-2-carboxy)phenylglycine to form an acetylated indoxyl intermediate. google.com While this example includes an additional chlorine atom, the general strategy of forming an indoxyl and then hydrolyzing the ester could be applicable.

Another method could involve the reduction of a 5-bromo-1H-indole-2,3-dione (5-bromoisatin) derivative. researchgate.net Selective reduction of the C3-carbonyl group would yield the desired 3-hydroxy functionality.

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound core offers multiple sites for further chemical modification, including the hydroxyl group at C3, the nitrogen at N1, and the bromine at C5.

Acetylation and Other Esterifications

The hydroxyl group at the C3 position of this compound can be readily esterified. Acetylation is a common transformation, leading to the formation of 5-bromo-1H-indol-3-yl acetate (B1210297). sielc.com This can be achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The resulting acetate ester is more lipophilic than the parent alcohol.

Similarly, the nitrogen at the N1 position can also be acetylated. sigmaaldrich.com The compound 1-acetyl-5-bromo-1H-indol-3-ol is commercially available. sigmaaldrich.com Further acetylation of this compound would yield 1-acetyl-5-bromo-1H-indol-3-yl acetate. cymitquimica.com The synthesis of 1-acetyl-5-bromo-6-chloro-1H-indol-3-ol has also been reported, highlighting the possibility of N-acetylation on a halogenated indoxyl scaffold. nih.govchemimpex.com

Esterification with other acylating agents is also possible. For example, a patented process describes the selective esterification of 1-acetyl-5-bromo-6-chloro-3-indole with octanoyl chloride to produce 5-bromo-6-chloro-3-indoxyl octyl ester. google.com

| Compound Name | Molecular Formula | Key Functional Groups | Reference |

|---|---|---|---|

| 5-Bromo-1H-indol-3-yl acetate | C10H8BrNO2 | C3-acetate | sielc.com |

| 1-Acetyl-5-bromo-1H-indol-3-ol | C10H8BrNO2 | N1-acetyl, C3-hydroxyl | sigmaaldrich.com |

| 1-Acetyl-5-bromo-1H-indol-3-yl acetate | C12H10BrNO3 | N1-acetyl, C3-acetate | cymitquimica.com |

| 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | C12H9BrClNO3 | N1-acetyl, C3-acetate, C4-chloro | nih.gov |

Alkylation at N1 and Other Positions

Alkylation of the indole nitrogen (N1) is a common strategy to introduce further diversity into the scaffold. This reaction typically proceeds by deprotonating the N-H bond with a base, followed by reaction with an alkylating agent.

For example, a series of (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H (substituted)-indole derivatives were synthesized by the electrophilic substitution at the N1 position of (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole with various halides in the presence of potassium carbonate. iajps.com

In another study, a manganese catalyst was used for the regioselective N-alkylation of indolines with alcohols as the alkylating agents. organic-chemistry.org This method offers a greener alternative to traditional alkylation procedures.

While C3-alkylation is also a common transformation for indoles, for this compound, this position is already occupied by the hydroxyl group. However, the bromine atom at C5 provides a handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions, which fall outside the scope of this section. rsc.org

Formation of Condensed Heterocyclic Systems

The indole framework of this compound is a versatile precursor for the synthesis of condensed heterocyclic systems. Classic reactions such as the Pictet-Spengler and Fischer indole syntheses provide established routes to polycyclic indole alkaloids and related structures. wikipedia.orgtcichemicals.comwikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In the context of this compound, the tryptamine (B22526) derivative of this compound could be reacted with various carbonyl compounds to generate β-carboline systems. The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack by the electron-rich indole ring, typically at the C-4 position, to afford the fused system. wikipedia.org The presence of the hydroxyl group at C-3 may influence the reactivity and regioselectivity of this transformation.

The Fischer indole synthesis, a reaction that constructs the indole ring itself from a phenylhydrazine and a carbonyl compound, can be conceptually extended to build additional rings onto the existing indole framework. tcichemicals.comwikipedia.org For instance, a ketone-containing side chain could be introduced at a suitable position on the this compound molecule, which could then undergo an intramolecular Fischer-type cyclization to yield a condensed system. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

Furthermore, cycloaddition reactions represent a powerful strategy for the construction of fused rings. While specific examples with this compound are not prevalent in the literature, the oxidized derivative, 5-bromoisatin (B120047), is known to participate in 1,3-dipolar cycloaddition reactions, suggesting that the indole nucleus is amenable to such transformations. rsc.org

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom at the C-5 position of this compound serves as a key handle for the introduction of a wide variety of substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. The Suzuki-Miyaura coupling of 5-bromoindoles with various aryl and heteroaryl boronic acids has been shown to proceed in good yields, providing a direct route to 5-arylated indoles. thieme-connect.de The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Pd(PPh₃)₄, Na₂CO₃ | 5-Bromo-3-iodo-1-tosyl-1H-indole, 3-Methoxybenzeneboronic acid | 5-Bromo-3-(3-methoxyphenyl)-1-tosyl-1H-indole | 94 | thieme-connect.de |

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The Sonogashira coupling of 5-bromoindoles has been successfully employed to synthesize 5-alkynylindoles. thieme-connect.deresearchgate.net These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Bromo-3-iodo-1-tosyl-1H-indole, Phenylacetylene | 3-Iodo-5-(phenylethynyl)-1-tosyl-1H-indole | 98 | thieme-connect.de |

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic electrophile. This method has been utilized for the synthesis of complex molecules containing the indole nucleus. The reaction is prized for its tolerance of a wide range of functional groups. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of a variety of primary and secondary amines at the C-5 position of the this compound core. researchgate.net

Investigation of Chemical Reactivity

The interplay between the electron-rich indole nucleus, the deactivating but synthetically versatile bromine substituent, and the reactive hydroxyl group governs the chemical reactivity of this compound.

Electrophilic and Nucleophilic Substitution Reactions

The indole ring is inherently electron-rich and readily undergoes electrophilic substitution. The most nucleophilic position on the indole ring is C-3. However, since this position is already substituted with a hydroxyl group in this compound, electrophilic attack is expected to occur at other positions, primarily C-2, C-4, or C-6. The bromine atom at C-5 is a deactivating group, which may influence the regioselectivity of further substitutions.

A notable example of an electrophilic substitution reaction on a related bromoindole is the Vilsmeier-Haack reaction. The reaction of 5-bromoindole with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) results in formylation, typically at the C-3 position. pcbiochemres.comorganic-chemistry.org For this compound, the Vilsmeier-Haack reaction could potentially lead to phosphorylation of the hydroxyl group.

Nucleophilic substitution reactions primarily involve the displacement of the bromine atom at C-5. As discussed in the context of cross-coupling reactions, this bromide is a versatile handle for the introduction of various nucleophiles, including amines, alkoxides, and carbon nucleophiles, typically mediated by a transition metal catalyst.

Oxidation Pathways

The 3-hydroxyindole (indoxyl) moiety is susceptible to oxidation. The oxidation of this compound can lead to several products, depending on the oxidizing agent and reaction conditions. A common oxidation product of 3-hydroxyindoles is the corresponding isatin (indole-2,3-dione). For instance, the oxidation of indoles with N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) can yield isatins. researchgate.net Pyridinium chlorochromate (PCC) is another reagent used for the oxidation of alcohols to aldehydes or ketones and could potentially oxidize the hydroxyl group at C-3. youtube.com

Another significant oxidation pathway for 3-hydroxyindoles is the dimerization to form indigo (B80030) dyes. The oxidation of 5-bromo-4-chloro-1H-indol-3-ol, a closely related compound, yields the corresponding 5,5′-dibromo-4,4′-dichloro-indigo. acs.org This suggests that this compound would likely dimerize upon oxidation to form 5,5'-dibromoindigo.

| Starting Material | Oxidizing Agent | Product | Reference |

| 1-Alkylindoles | NBS/DMSO | 1-Alkylisatins | researchgate.net |

| 5-Bromo-4-chloro-1H-indol-3-ol | Not specified | 5,5′-Dibromo-4,4′-dichloro-indigo | acs.org |

Condensation Reactions

This compound exists in tautomeric equilibrium with its keto form, 5-bromo-1,2-dihydro-3H-indol-3-one (5-bromooxindole). The methylene (B1212753) group at the C-2 position of the oxindole (B195798) tautomer is activated by the adjacent carbonyl group and can participate in various condensation reactions.

Mannich Reaction: This is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. researchgate.netnih.govipinnovative.com The C-2 position of the 5-bromooxindole (B1268455) tautomer can act as the active hydrogen component, leading to the formation of 2-aminoalkylated derivatives.

Aldol-type Condensations: The active methylene group at C-2 of 5-bromooxindole can undergo condensation with aldehydes and ketones under basic or acidic conditions to form 2-ylidene derivatives. This is analogous to the Knoevenagel condensation.

Lewis Acid-Base Interactions and Adduct Formation

The lone pair of electrons on the nitrogen atom of the indole ring and the oxygen atom of the hydroxyl group allows this compound to act as a Lewis base, forming adducts with various Lewis acids. Boron trifluoride (BF₃) is a common Lewis acid that can form stable adducts with nitrogen- and oxygen-containing organic compounds. nih.govmdpi.com The formation of such adducts can modulate the reactivity of the indole ring, for instance, by increasing the electrophilicity of the molecule for subsequent reactions.

Computational studies on the interaction of indoles with BCl₃ suggest that the Lewis acid preferentially coordinates to the nitrogen atom of the indole. cardiff.ac.uk Experimental work has also demonstrated the formation of stable adducts between substituted indoles and Lewis acids like GaCl₃ and GaI₃. rsc.org These interactions are crucial in many Lewis acid-catalyzed reactions involving indoles.

Advanced Synthetic Techniques and Catalysis

The synthesis of functionalized indoles, such as this compound, benefits greatly from modern catalytic methods. These approaches are crucial for developing efficient and selective transformations, often leading to higher yields and cleaner reaction profiles.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of indole synthesis, microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes.

Further research has demonstrated the utility of microwave irradiation in various other indole-forming reactions. For instance, the Fischer indole synthesis, a classic method, has been adapted to microwave conditions to produce different indole derivatives efficiently. tandfonline.com Similarly, palladium-catalyzed intramolecular oxidative coupling reactions to form 2-methyl-1H-indole-3-carboxylate derivatives have been optimized using microwave heating, achieving excellent yields. mdpi.com In one specific example, methyl 5-bromo-2-methyl-1H-indole-3-carboxylate was synthesized from its corresponding enamine intermediate under microwave irradiation at 60 °C, showcasing the method's applicability to brominated indoles. mdpi.com

The following table summarizes findings in microwave-assisted synthesis relevant to indole derivatives.

| Starting Material(s) | Catalyst/Reagents | Conditions | Product | Yield | Reference |

| 5-bromo-2-[(carboxymethyl)amino]benzoic acid | Acetic anhydride, Sodium acetate | Conventional heating | 1-acetyl-5-bromo-1H-indol-3-yl acetate | 33% | reading.ac.uk |

| Enamine intermediate of 5-bromoaniline | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | Microwave, 60 °C, DMF | Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | N/A | mdpi.com |

| Isatin, Isoniazid | Glacial Acetic Acid | Microwave, Ethanol | N-(2-oxo-1,2-dihydro-3'H-indol-3-ylidene)pyridine-4-carbohydrazide | N/A | |

| 2,5-disubstituted indole-3-carbaldehyde, Phenols, Isoniazid | Betti's reaction (Solvent-free) | Microwave, 125 °C, 5-6 min | Isoniazid derivatives | High | tandfonline.com |

Organocatalysis in this compound Related Syntheses

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for synthesizing complex molecules. L-proline is a prominent organocatalyst used in various transformations, including the Knoevenagel condensation and Friedel-Crafts alkylations involving indole derivatives. researchgate.netrsc.org

Research into the creation of artificial enzymes has explored the use of organocatalytic moieties within protein scaffolds. In one such study, an artificial enzyme was developed to catalyze the vinylogous Friedel-Crafts alkylation between α,β-unsaturated aldehydes and indoles. rug.nl This system successfully converted substrates like unsubstituted indole, 5-methyl-indole, and 5-methoxy-indole. However, when 5-bromo-indole was used as the substrate under the standard reaction conditions, it proved to be unreactive, and no product was formed. rug.nl This suggests that the electron-withdrawing nature of the bromine atom at the C5 position deactivates the indole ring towards this specific organocatalytic Friedel-Crafts reaction.

Despite this limitation, organocatalysts have been successfully employed in other reactions involving brominated indole precursors. For example, L-proline has been used to catalyze the Knoevenagel condensation between indole-3-aldehydes and active methylene compounds, a reaction that could be applied to 5-bromoindole-3-aldehyde. researchgate.net

The table below details examples of organocatalysis applied to indole derivatives.

| Indole Substrate | Catalyst | Reaction Type | Reagents | Product | Outcome | Reference |

| 5-bromo-indole | LmrR_pAF (Artificial Enzyme) | Vinylogous Friedel-Crafts Alkylation | trans-2-hexenal | 3-(5-bromo-1H-indol-3-yl)hexan-1-ol | No product formed | rug.nl |

| Indole-3-aldehyde | L-proline | Knoevenagel Condensation | 2,4-thiazolidinedione | 5-(1H-indol-3-yl-methylene)-thiazolidine-2,4-dione | Successful condensation | researchgate.net |

| Indole | Organocatalyst | Aza-Friedel-Crafts | Substituted imine | Bis(indolyl)methane derivatives | Product obtained | tandfonline.com |

Phase Transfer Catalysis in Related Systems

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). fzgxjckxxb.com This is particularly useful for the alkylation of N-H bonds in heterocycles like indole, where the indole is in an organic phase and the alkylating agent's base, typically an inorganic salt, is in an aqueous or solid phase.

The synthesis of derivatives of 5-bromoisatin, a compound structurally related to this compound, provides a clear example of the utility of PTC. Studies have shown the successful N-alkylation of 5-chloroisatin (B99725) and 5-bromoisatin using a brominated alkylating agent in dimethylformamide (DMF) under phase transfer conditions. researchgate.net These reactions lead to the desired N-alkylated products in good yields. researchgate.netresearchgate.net

Common phase transfer catalysts used in indole chemistry include tetra-n-butylammonium fluoride (B91410) (TBAF) and triethylbenzylammonium chloride (TEBAC). researchgate.netopenmedicinalchemistryjournal.com For instance, TEBAC has been employed as a phase transfer catalyst for the N-alkylation of indole-3-aldehydes in the presence of potassium carbonate as the base. researchgate.net Similarly, TBAF has been used to prepare hemiaminals of indole by reacting them with formaldehyde at ambient temperature in water, achieving high yields of 84-96%. openmedicinalchemistryjournal.com These examples demonstrate the broad applicability of PTC for modifying the indole core, including in brominated systems.

The following table summarizes various phase transfer catalysis applications for the synthesis of indole derivatives.

| Substrate | Catalyst | Reaction Type | Reagents | Product | Yield | Reference |

| 5-bromoisatin | PTC | N-alkylation | Brominated alkylating agent, DMF | N-alkylated 5-bromoisatin derivatives | Good | researchgate.netresearchgate.net |

| Indole-3-aldehydes | TEBAC | N-alkylation | Alkyl halides, K₂CO₃, Acetonitrile (B52724) | N-substituted indole-3-aldehydes | N/A | researchgate.net |

| Indole and derivatives | TBAF | Hemiaminal formation | Formaldehyde, Water | Hemiaminals of indole | 84-96% | openmedicinalchemistryjournal.com |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds. thieme-connect.de By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 5-bromo-1H-indol-3-ol framework and its derivatives can be established. researchgate.netuobasrah.edu.iq

¹H and ¹³C NMR for Structural Assignment

For instance, in derivatives such as 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide, the presence of the bromo substituent at the C5 position influences the chemical shifts of the indole (B1671886) protons. csic.es The proton signals for the indole ring in related compounds are typically observed in the aromatic region of the ¹H NMR spectrum. The ¹H NMR spectrum of a derivative, (Z)-5-bromo-3-(4-methoxybenzylidene)-3H-indol-1-ium tetrafluoroborate (B81430), shows characteristic signals for the indole protons at δ 9.13 (d, 1H, J = 0.9 Hz, 2-H), 8.12−8.05 (m, 1H, 4-H), 7.78−7.71 (m, 1H, 7-H), and 7.70−7.61 (m, 1H, 6-H). mdpi.com

The ¹³C NMR spectra are equally informative. For the aforementioned tetrafluoroborate salt, key carbon signals corresponding to the indole ring were identified, providing a framework for the assignment of carbon atoms in similar 5-bromo-indole structures. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a 5-Bromo-Indole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment in (Z)-5-bromo-3-(4-methoxybenzylidene)-3H-indol-1-ium tetrafluoroborate mdpi.com |

|---|---|---|

| ¹H | 9.13 (d, J = 0.9 Hz) | 2-H |

| ¹H | 8.12−8.05 (m) | 4-H |

| ¹H | 7.78−7.71 (m) | 7-H |

| ¹H | 7.70−7.61 (m) | 6-H |

| ¹³C | 117.90 | Indole Ring Carbon |

| ¹³C | 124.35 | Indole Ring Carbon |

| ¹³C | 127.92 | Indole Ring Carbon |

| ¹³C | 131.67 | Indole Ring Carbon |

| ¹³C | 139.80 | Indole Ring Carbon |

| ¹³C | 152.03 | Indole Ring Carbon |

Note: Data corresponds to a derivative, not this compound itself. The spectrum was recorded in CD₃CN. mdpi.com

Heteroatom NMR for Derivatives (e.g., ³¹P, ¹⁹F)

When this compound is functionalized to include other NMR-active nuclei like phosphorus-31 (³¹P) or fluorine-19 (¹⁹F), heteroatom NMR spectroscopy becomes an invaluable characterization technique. researchgate.net

The synthesis and analysis of 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate provides a clear example. mdpi.com The structure of this complex adduct was confirmed using ³¹P and ¹⁹F NMR spectroscopy alongside other methods. mdpi.com The presence of the tetrafluoroborate anion (BF₄⁻) gives rise to a characteristic signal in the ¹⁹F NMR spectrum, while the phosphorus atom in the phosphaadamantane cage is detected by ³¹P NMR. mdpi.com

Table 2: Heteroatom NMR Data for a 5-Bromo-Indole Derivative Adduct

| Nucleus | Chemical Shift (δ, ppm) | Assignment in 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate mdpi.com |

|---|---|---|

| ¹⁹F | -151.7 | BF₄⁻ |

| ³¹P | -49.61 | P atom in phosphaadamantane cage |

Note: The spectrum was recorded in CD₃CN. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique particularly useful for analyzing polar, and often complex, molecules. It is frequently employed to confirm the formation of derivatives of this compound. For example, in the characterization of the 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate, ESI-MS was used to identify the cationic part of the molecule by detecting the [M − BF₄⁻]⁺ ion. mdpi.com Similarly, ESI-MS was used to characterize indole-3-carbaldehyde semicarbazone derivatives, including the 5-bromo substituted analogue, by observing the [M-H]⁻ ion. csic.es

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. This technique is crucial for confirming the identity of newly synthesized derivatives. For instance, the structure of 3-(5-bromo-2-methyl-1H-indol-3-yl)-5-methylbenzofuran-2(3H)-one was confirmed by HRMS, which found the mass of the [M+H]⁺ ion to be 356.0282, closely matching the calculated value of 356.0281 for the formula C₁₈H₁₅BrNO₂. mdpi.com Another study used HRMS to confirm the formation of (1H-Benzo[d] Current time information in Pasuruan, ID.researchgate.nettriazol-1-yl)(5-bromo-1-hydroxy-1H-indol-3-yl)methanone by identifying the [MH]⁺ ion. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule. uni-siegen.de

Vibrational spectroscopy detects the characteristic vibrations of molecular bonds. uni-siegen.de For a compound like this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. A study on the related 5-bromo-indole-3-carboxaldehyde identified various vibrational modes using experimental FT-IR and FT-Raman spectroscopy, which can serve as a reference for interpreting the spectra of this compound. researchgate.net The key difference between IR and Raman spectroscopy is their selection rules: IR activity requires a change in dipole moment during a vibration, whereas Raman activity requires a change in polarizability. edinst.com

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that exhibits characteristic π–π* transitions. A study on a flexible molecular receptor derived from 5-bromo-1H-indole reported the presence of π–π* and n–π* electronic transitions, which were analyzed using UV-visible and fluorescence techniques. researchgate.net The absorption maxima for this compound would be expected to be similar to other simple indole derivatives, reflecting the electronic structure of the bicyclic aromatic system.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a vital analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features, including the O-H, N-H, C-H, C=C, C-N, and C-Br bonds.

Based on studies of structurally similar indole and brominated aromatic compounds, the expected vibrational frequencies for this compound can be predicted. researchgate.net The hydroxyl (-OH) and amine (-NH) groups in the indole ring will produce characteristic stretching vibrations in the high-frequency region of the spectrum. The aromatic C-H stretching is typically observed around 3100-3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region. The presence of the bromine atom, a heavy halogen, will result in a C-Br stretching vibration at a lower frequency, typically in the 600-500 cm⁻¹ range.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental data and provide a more complete assignment of the vibrational modes. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3400 - 3200 | O-H Stretch | Hydroxyl (-OH) |

| ~3350 - 3250 | N-H Stretch | Indole Amine (-NH) |

| ~3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1350 - 1250 | C-N Stretch | Indole Ring |

| ~1250 - 1150 | C-O Stretch | Hydroxyl (-OH) |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic transitions within a molecule. The indole ring system of this compound contains a conjugated π-electron system, which gives rise to characteristic electronic absorptions. The primary electronic transitions expected are π–π* and n–π*. researchgate.net

The absorption spectrum is influenced by the substituents on the indole core. The hydroxyl (-OH) group, an electron-donating group, and the bromine (-Br) atom, which has an electron-withdrawing inductive effect and an electron-donating resonance effect, both modify the energy levels of the molecular orbitals. Studies on related brominated aromatic compounds have shown maximum absorption peaks resulting from HOMO to LUMO transitions. researchgate.net For instance, a derivative of 5-bromo-1H-indole used as a molecular receptor was designed to possess both π–π* and n–π* electronic transitions. researchgate.net The conjugation within the molecule shifts the absorption maximum to longer wavelengths. msu.edu

Derivatives of 5-bromo-1H-indole are also known to be fluorescent. medchemexpress.com The fluorescence properties are highly sensitive to the molecular environment and are utilized in the development of chemosensors and fluorescent probes. For example, a molecular receptor incorporating the 5-bromo-1H-indolyl moiety showed changes in its fluorescence spectrum upon binding with specific metal ions, demonstrating its potential in ion detection. researchgate.net

X-ray Crystallography for Molecular Structure Elucidation

These studies consistently show that the 1H-indole ring system is essentially planar. researchgate.netnih.gov The bromine atom is substituted at the C5 position of this planar ring. The analysis of a derivative confirmed a C-Br bond distance of 1.910 (3) Å, which falls within the normal range for such bonds. researchgate.net The crystal packing of these molecules is often stabilized by intermolecular hydrogen bonds, typically involving the indole N-H group acting as a donor and an oxygen atom from an adjacent molecule or solvent acting as an acceptor, forming layered structures in the crystal lattice. researchgate.netnih.gov

Table 2: Expected Crystallographic Data for this compound based on Derivatives

| Parameter | Value | Source Moiety |

|---|---|---|

| Molecular Geometry | Essentially planar indole ring | 9-(5-Bromo-1H-indol-3-yl) derivative researchgate.netnih.gov |

| C-Br Bond Length | ~1.910 Å | 9-(5-Bromo-1H-indol-3-yl) derivative researchgate.net |

Surface Analysis Techniques for Adsorption Studies (e.g., XPS, SEM-EDS)

Surface analysis techniques are critical for studying the interaction of molecules with various substrates, a key area of research for applications like corrosion inhibition. X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) are particularly valuable for investigating the adsorption of compounds like this compound onto surfaces.

XPS, also known as ESCA (Electron Spectroscopy for Chemical Analysis), can provide detailed quantitative and chemical state information from the top few nanometers of a surface. phi.com In the context of this compound adsorption, XPS would be used to identify the elements present on the surface (C, N, O, Br) and to determine their chemical bonding states. This information helps to elucidate the mechanism of interaction, such as the formation of coordination bonds between the heteroatoms (N, O) of the indole derivative and a metal surface. sciforum.netresearchgate.net

SEM provides high-resolution images of the surface morphology, while the coupled EDS allows for elemental analysis of the viewed area. sciforum.net When studying corrosion inhibition, SEM images can visualize the formation of a protective film on the metal surface after the introduction of the inhibitor. researchgate.net EDS analysis would confirm the presence of bromine and other elements from the inhibitor molecule within this protective layer. sciforum.net Studies on related indazole inhibitors have shown that these molecules can adhere to a metal surface, following models like the Langmuir adsorption isotherm, to form a protective barrier against corrosion. sciforum.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the distribution of electrons within 5-bromo-1H-indol-3-ol, providing insights into its stability, reactivity, and spectroscopic properties.

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d), can precisely model these effects. tandfonline.com Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. In studies of other brominated aromatic compounds, the position of bromination has been shown to be a sensitive determinant of these electronic properties. nih.gov

The electrostatic potential surface (EPS) is another valuable output from DFT calculations, mapping the charge distribution and highlighting electron-rich and electron-poor regions. For this compound, the EPS would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and a region of electrophilic character influenced by the hydroxyl and bromo substituents.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data are hypothetical examples based on typical values for similar structures and are for illustrative purposes.)

| Property | Calculated Value | Computational Method | Significance |

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | B3LYP/6-31G(d) | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-31G(d) | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | B3LYP/6-31G(d) | Measures the overall polarity of the molecule. |

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the intricate pathways of chemical reactions, providing detailed energetic and structural information about transition states and intermediates that are often difficult to observe experimentally. For this compound, modeling can predict its behavior in various chemical transformations.

The indole (B1671886) nucleus is known to undergo a variety of reactions, including electrophilic substitution, oxidation, and metal-catalyzed cross-coupling. The presence of the hydroxyl group at C3 and the bromine atom at C5 introduces specific reactivity patterns. Computational studies on the reaction mechanisms of indoles, often using DFT, can map the potential energy surfaces for these reactions. acs.orgnih.gov For instance, in electrophilic aromatic substitution, modeling can determine whether the incoming electrophile will preferentially attack at the C2, C4, or C6 positions, by calculating the activation barriers for each pathway.

The tautomerism between the keto and enol forms of the 3-hydroxyindole moiety is a key aspect of its reactivity. The 1H-indol-3-ol form (enol) can exist in equilibrium with its keto tautomer, 1H-indol-3(2H)-one. Computational studies can quantify the relative thermodynamic stabilities of these tautomers and the energy barrier for their interconversion. DFT calculations on similar systems have shown that such proton transfer processes can have activation energies that are critical for determining the reaction outcome. acs.org

Furthermore, computational models can explore more complex reaction networks, such as decomposition pathways or reactions initiated by radicals. acs.orgcopernicus.org For example, modeling the reaction of this compound with hydroxyl radicals in an atmospheric or biological context could reveal the most likely sites of radical attack and the subsequent degradation products. copernicus.org These studies typically involve locating transition states and calculating reaction rate constants using transition state theory.

Table 2: Example of a Computed Reaction Pathway for this compound (Note: This table presents hypothetical data for an illustrative electrophilic bromination reaction.)

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Key Geometric Feature |

| 1 | Reactants (Indole + Br+) | 0.0 | - |

| 2 | Transition State 1 (TS1) | +15.2 | C2-Br bond forming (2.3 Å) |

| 3 | Sigma Complex (Intermediate) | +5.8 | Tetrahedral C2 center |

| 4 | Transition State 2 (TS2) | +7.1 | C2-H bond breaking |

| 5 | Products (Dibromo-indole + H+) | -10.5 | - |

Molecular Modeling for Interactions with Metal Ions

The interaction of organic molecules with metal ions is fundamental to areas such as bioinorganic chemistry, catalysis, and materials science. Molecular modeling can simulate how this compound might bind to different metal ions, predicting the geometry, strength, and nature of these interactions.

The this compound molecule possesses several potential coordination sites for metal ions, including the nitrogen atom of the indole ring, the oxygen atom of the hydroxyl group, and potentially the bromine atom through weaker interactions. The presence of both a nitrogen and an oxygen atom in a suitable arrangement could allow the molecule to act as a chelating agent, binding to a single metal ion at multiple points to form a stable complex. core.ac.uk

Molecular modeling techniques, including DFT and molecular mechanics (MM), can be used to study these chelation processes. ekb.eg Simulations can determine the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) for different metal ions like Cu²⁺, Zn²⁺, or Fe³⁺. ekb.egnih.gov By calculating the binding energies, it is possible to predict the selectivity of this compound for specific metals. This is crucial for designing sensors for heavy metals or developing new catalysts. researchgate.net

Computational studies on the chelation mechanisms of other heterocyclic ligands have shown that the process often involves displacement of solvent molecules and conformational changes in the ligand to accommodate the metal ion. nih.gov For this compound, modeling could explore how the electronic effects of the bromine substituent modulate the electron-donating ability of the N and O atoms, thereby influencing the strength of the metal-ligand bonds.

Table 3: Illustrative Computed Binding Affinities of this compound with Various Metal Ions (Note: Data are hypothetical and for illustrative purposes only.)

| Metal Ion | Coordination Site(s) | Calculated Binding Energy (kcal/mol) | Predicted Geometry |

| Cu²⁺ | N, O (Chelate) | -25.8 | Distorted Square Planar |

| Zn²⁺ | N, O (Chelate) | -20.1 | Tetrahedral |

| Fe³⁺ | N, O (Chelate) | -35.5 | Octahedral (with other ligands) |

| Na⁺ | O | -12.3 | Monodentate |

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. These models are extensively used in drug discovery and environmental toxicology to predict the properties of new compounds and to prioritize them for synthesis and testing.

A QSAR study on a series of compounds including this compound would begin with the calculation of a wide range of molecular descriptors. nih.gov These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties. Many of these descriptors can be derived from DFT calculations. tandfonline.com

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the observed activity. ijpsi.org For example, if the goal is to predict the inhibitory activity of indole derivatives against a particular enzyme, a QSAR model might look like:

Activity = c0 + c1(Descriptor A) + c2(Descriptor B) + ...

Studies on substituted indoles have successfully used QSAR to model activities such as enzyme inhibition and antifungal effects. tandfonline.comijpsi.orgresearchgate.net These studies often find that a combination of electronic and steric descriptors provides the best predictive models. sci-hub.se For this compound, the bromine atom would contribute significantly to descriptors related to polarizability and molecular size. A QSAR framework could quantitatively determine how the presence and position of the bromine atom influence a specific biological endpoint. nih.gov

Table 4: Example of Descriptors Used in a QSAR Model for Indole Derivatives (Note: This table is illustrative and does not represent a specific published model.)

| Descriptor Type | Example Descriptor | Typical Influence on Activity | Source of Descriptor |

| Electronic | LUMO Energy | Lower values may enhance activity with certain receptors. | DFT Calculations |

| Lipophilic | LogP | An optimal range often exists for cell permeability. | Computational Prediction |

| Steric | Molar Volume | Can influence binding pocket fit. | Geometric Calculation |

| Topological | Wiener Index | Relates to molecular branching and compactness. | Graph Theory |

This article explores the biological activities and mechanistic insights of the chemical compound this compound and its derivatives, focusing on their interactions with enzymes and their effects on cellular processes.

Biological Activity Research and Mechanistic Insights

Research into this compound, also known as 5-bromoindoxyl, and its related bromoindole structures has uncovered a range of biological activities. These activities stem from the unique chemical properties of the indole ring and the influence of the bromine substituent, which can enhance binding to biological targets. researchgate.netnih.gov

Biological Activity Research and Mechanistic Insights

Cellular and Molecular Mechanisms of Action

Influence on Gene Expression and Enzyme Activity

Research into the specific effects of 5-bromo-1H-indol-3-ol on gene expression and enzyme activity is an evolving area. However, studies on closely related brominated indole (B1671886) compounds provide significant insights into its potential mechanisms. For instance, brominated indoles isolated from marine molluscs, such as 6-bromoisatin, have been shown to inhibit the activation of inflammatory signaling pathways. nih.gov This inhibition is achieved by suppressing the expression of key inflammatory markers like tumour necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov This suggests that brominated indoles can modulate cellular responses at the genetic level.

Furthermore, derivatives of brominated indoles have been identified as potent enzyme inhibitors. A notable example is N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, which has been developed as a pan-HER inhibitor, targeting a family of receptor tyrosine kinases that are crucial in cell growth and proliferation. nih.gov This indicates that the bromoindole scaffold can serve as a foundation for designing specific enzyme inhibitors. The ability of indole derivatives to mimic peptide structures allows them to bind reversibly to various enzymes, offering a pathway to develop novel drugs with distinct mechanisms of action. researchgate.netchula.ac.th

Research into Antimicrobial Mechanisms

The antimicrobial properties of halogenated indoles, including this compound and its derivatives, are well-documented. The mechanisms behind their ability to combat microbial growth are multifaceted and often target fundamental cellular processes.

One of the primary mechanisms of action is the disruption of the bacterial cell membrane's integrity. nih.gov This leads to increased permeability, leakage of essential cellular components, and ultimately, cell death. mdpi.com Some 6-bromoindolglyoxylamide derivatives, for example, cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov

Another key antimicrobial strategy is the inhibition of biofilm formation. mdpi.com Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain thiodiketopiperazine derivatives containing an indole moiety have been shown to inhibit biofilm formation by Staphylococcus aureus and Streptococcus pyogenes. mdpi.com

Furthermore, some indole derivatives interfere with nucleic acid synthesis or protein synthesis, which are essential for bacterial replication and survival. mdpi.com The presence of a halogen, such as bromine, on the indole ring is often associated with enhanced antimicrobial activity. nih.gov

Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of phenolic compounds, including indol-3-ol derivatives, are of significant interest. This compound, with its hydroxyl group on the indole ring, is predicted to exhibit antioxidant activity. The primary mechanism for the antioxidant action of indoles is through hydrogen atom transfer (HAT). nih.gov In this process, the hydrogen atom from the N1 nitrogen of the indole ring is donated to a free radical, thereby neutralizing it and preventing oxidative damage. nih.gov

The presence and position of the bromine atom can influence the antioxidant capacity. Studies on bromophenols have shown that they are effective scavengers of free radicals like DPPH• and ABTS•+. nih.gov The antioxidant mechanism can also involve metal chelation, where the compound binds to metal ions that can catalyze oxidative reactions, thereby preventing the formation of free radicals. rsc.org The catechol group, if present in a derivative, can significantly contribute to this chelation and scavenging capacity. rsc.org

Structure-Activity Relationship (SAR) Investigations for this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents.

Impact of Halogen Substituents on Biological Activity

The presence of a halogen substituent on the indole ring is a well-established strategy for enhancing biological activity. nih.gov Specifically, a bromine atom at the C5 position of the indole ring has been shown to be beneficial for antimicrobial and anticancer activities. nih.govnih.gov The electronic and lipophilic properties of the halogen play a significant role. Halogenation can increase the lipophilicity of a molecule, potentially facilitating its transport across cell membranes.

The nature and position of the halogen can have a differential impact. For instance, in a series of 3-substituted-1H-imidazol-5-yl-1H-indoles, analogues with a halogen at the 5-position were generally more active against MRSA than those with a substituent at the 6-position. nih.gov Similarly, for some flavonoids, a bromine group at the C6′ position was important for antibacterial activity against S. aureus. mdpi.com The electron-withdrawing nature of halogens can also influence the electronic properties of the indole ring, affecting its interaction with biological targets. nih.gov

| Compound/Derivative Class | Halogen Substituent | Position | Observed Effect on Antimicrobial Activity | Reference |

|---|---|---|---|---|

| 3-Substituted-1H-imidazol-5-yl-1H-indoles | Bromine, Chlorine, Fluorine | 5-position | Generally more active than 6-substituted counterparts against MRSA. | nih.gov |

| Indole-triazole derivatives | Chloro | - | Beneficial for activity. | nih.gov |

| Flavonoids | Bromine | C6' | Important for activity against S. aureus. | mdpi.com |

Influence of Substituents at N1 and C3 on Biological Activity

Modifications at the N1 and C3 positions of the indole ring have a profound impact on the biological activity of this compound derivatives.

N1 Position: An unsubstituted N1 position is often crucial for antioxidant activity, as the N-H group is the primary hydrogen donor in the HAT mechanism. nih.gov Substitution at the N1 position can diminish this activity by preventing the formation of the indolyl radical. nih.gov However, for other biological activities like antimicrobial effects, N-substitution can be beneficial. N-substituted indole derivatives have demonstrated a range of activities, including anti-inflammatory, antimicrobial, and antifungal effects. nih.gov For example, indole derivatives with tertiary amino and phenyl groups at the N1 position show significant activity against Staphylococcus aureus. nih.gov

C3 Position: The C3 position is a common site for modification to generate diverse biological activities. The nature of the substituent at C3 is critical. For instance, in a study of C3-methylene-bridged indole derivatives, those with polar substituents at C3 exhibited enhanced stability of the red blood cell membrane. nih.gov The introduction of bulky or specific functional groups at C3 can lead to potent antimicrobial agents. The structural requirements can be very precise; for example, in one study of indole-imidazole scaffolds, halogenation at the 5-position and a methoxyphenethyl side chain at C3 were found to be critical for anti-MRSA activity. nih.gov

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N1 | Unsubstituted (N-H) | Crucial for antioxidant activity (HAT mechanism). | nih.gov |

| N1 | Tertiary amino and phenyl groups | Significant activity against Staphylococcus aureus. | nih.gov |

| C3 | Polar substituents | Enhanced stability of red blood cell membranes. | nih.gov |

| C3 | Methoxyphenethyl side chain (in an indole-imidazole scaffold) | Critical for anti-MRSA activity when combined with 5-halogenation. | nih.gov |

Applications in Advanced Chemical and Materials Science Research

Role as a Building Block for Complex Heterocyclic Structures

The indole (B1671886) nucleus is a prevalent scaffold in a vast number of natural products and pharmacologically active compounds. researchgate.netrsc.orgnih.gov The presence of both a bromine atom and a hydroxyl group on the 5-bromo-1H-indol-3-ol backbone enhances its utility as a versatile building block in organic synthesis. lookchem.com These functional groups allow for a variety of chemical modifications, facilitating the construction of more complex heterocyclic systems. researchgate.net

The electron-rich nature of the indole ring makes it amenable to electrophilic substitution reactions, while the hydroxyl and bromine functionalities serve as handles for further synthetic transformations. smolecule.com For instance, condensation reactions involving this compound can lead to the formation of intricate heterocyclic architectures. smolecule.com Researchers have successfully utilized derivatives of 5-bromo-1H-indole to synthesize novel heterocyclic systems through reactions like 1,3-dipolar cycloadditions. researchgate.net The strategic placement of the bromine atom at the 5-position influences the regioselectivity of these reactions, guiding the formation of specific isomers. smolecule.com

Furthermore, the development of practical synthetic procedures, such as non-cryogenic magnesiation of 5-bromo-1-(4-toluenesulfonyl)indole, has expanded the accessibility of 2-substituted 5-bromoindoles, which are valuable precursors for more complex heterocyclic structures. clockss.org This methodology allows for the introduction of various electrophiles at the 2-position of the indole ring, paving the way for the synthesis of a diverse library of heterocyclic compounds. clockss.org

Precursor for Advanced Materials and Functional Dyes

The unique chemical properties of this compound and its derivatives make them valuable precursors for the development of advanced materials and functional dyes. The indole ring system, combined with the influence of halogen substituents, can impact the electronic and optical properties of resulting materials. lookchem.com This makes them suitable for applications in sensors, catalysts, and materials for electronics and energy storage. lookchem.com

One notable application is in the synthesis of indigo-based dyes. Oxidation of 5-bromo-4-chloro-1H-indol-3-ol, a closely related compound, yields 5,5′-dibromo-4,4′-dichloro-indigo, highlighting the potential of these bromo-indolyl compounds in dye chemistry. smolecule.com Derivatives of this compound, such as 5-bromo-3-diazenyl-1H-indol-2-ol, are recognized for their vivid color properties and are utilized in various dye formulations, including for textiles. solubilityofthings.com

Moreover, the chromogenic properties of these compounds are harnessed in biochemical applications. For instance, 5-bromo-1H-indol-3-yl octanoate (B1194180) acts as a chromogenic substrate for esterase, producing a blue precipitate upon cleavage. medchemexpress.com This characteristic is instrumental in developing assays for enzymatic activity.

Development of Chemical Probes and Molecular Receptors

The structural framework of this compound serves as a valuable scaffold for the design and synthesis of chemical probes and molecular receptors. These tools are essential for studying biological processes and identifying molecular targets. The ability to introduce various functional groups onto the indole core allows for the fine-tuning of binding affinity and selectivity for specific proteins or enzymes.

In a notable example, derivatives of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine have been utilized as key intermediates in the development of chemical probes for PIKfyve, a lipid kinase. acs.orgnih.gov By modifying the alkyne side chain attached to the indole ring, researchers were able to optimize the potency and in-vivo stability of these probes. acs.orgnih.gov The development of these second-generation probes with improved pharmacokinetic profiles demonstrates the utility of the 5-bromoindole (B119039) scaffold in creating sophisticated tools for chemical biology research. acs.orgchemrxiv.org

The synthesis of these probes often involves Sonogashira coupling reactions with the bromo-indole derivative, showcasing a common and effective strategy for elaborating the core structure. nih.gov The resulting compounds can be used to investigate the biological roles of their target proteins in various cellular processes.

Intermediates in Drug Discovery Scaffolds and Lead Compound Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. rsc.orgnih.govijpsr.com this compound and its derivatives are crucial intermediates in the synthesis of these bioactive molecules, serving as foundational building blocks for drug discovery efforts. lookchem.comchemimpex.com The bromine atom not only provides a site for further chemical modification but can also enhance the pharmacological properties of the final compound. smolecule.com

Derivatives of 5-bromo-1H-indole have been explored for a wide range of therapeutic applications, including the development of agents targeting neurological disorders, cancer, and infectious diseases. smolecule.comchemimpex.comnih.gov For instance, 5-bromo-1H-indole-3-carboxylic acid is a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at neurological conditions. chemimpex.com Similarly, various 5-bromoindole derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. smolecule.com

The versatility of the 5-bromoindole core is further highlighted by its use in the synthesis of a diverse array of bioactive heterocyclic compounds. For example, it has been incorporated into the structure of potential PIKfyve inhibitors, serotonin (B10506) receptor modulators, and compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.govresearchgate.net These examples underscore the importance of this compound and its related structures as key intermediates in the generation of novel drug candidates and the exploration of new therapeutic avenues. smolecule.com

Analytical and Separation Methodologies

Chromatographic Techniques for Analysis and Purification

Chromatography is a fundamental tool for separating 5-bromo-1H-indol-3-ol from impurities and related compounds. The choice of chromatographic method depends on the scale of the separation, whether for analytical quantification or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of bromo-indole compounds. Method development for the analysis of derivatives like sodium 5-bromo-1H-indol-3-yl phosphate (B84403) often involves reverse-phase (RP) chromatography. A typical setup utilizes a C18 column, which is a non-polar stationary phase. The separation is achieved by using a polar mobile phase, which for related compounds like 5-bromo-1H-indole-3-ethanol and its acetate (B1210297) ester, consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with formic acid. sielc.comsielc.com

Purification of synthetic products often employs column chromatography with silica (B1680970) gel as the stationary phase and a mobile phase such as a hexane/ethyl acetate or methanol (B129727)/chloroform mixture. nih.govrsc.org The progress of these separations is commonly monitored by thin-layer chromatography (TLC). researchgate.netmdpi.com

Below is a table summarizing typical HPLC conditions used for the analysis of related 5-bromo-indole derivatives.

| Parameter | Condition 1 (Phosphate Derivative) | Condition 2 (Acetate/Ethanol Derivatives) |

| Stationary Phase | C18 Column | Newcrom R1 (Reverse-Phase) sielc.comsielc.com |

| Mobile Phase | Not specified | Acetonitrile (MeCN), Water, Phosphoric Acid sielc.comsielc.com |

| Detection | UV at 280 nm | UV (wavelength not specified) mdpi.com |

| Retention Time | ~8.2 minutes | Not specified |

| Notes | --- | Formic acid can substitute phosphoric acid for MS compatibility. sielc.comsielc.com |

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, offering higher resolution, increased speed, and greater sensitivity compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically under 2 µm). For the analysis of 5-bromo-indole derivatives, methods developed for HPLC can often be adapted for UPLC. For instance, the analysis of 5-bromo-1H-indol-3-yl acetate and 5-bromo-1H-indole-3-ethanol can be accelerated using columns with smaller 3 µm particles, which are suitable for fast UPLC applications. sielc.comsielc.com This scalability allows for rapid purity assessments and is also applicable to pharmacokinetic studies where sample throughput is critical. sielc.comsielc.com

Spectroscopic Detection Methods in Analytical Research

Spectroscopic techniques are indispensable for the structural confirmation and identification of this compound and its analogs. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for the unambiguous structural characterization of indole (B1671886) derivatives. Both ¹H NMR and ¹³C NMR spectroscopy are used to determine the precise arrangement of atoms. researchgate.net For example, in the analysis of sodium 5-bromo-1H-indol-3-yl phosphate, ¹H NMR signals between δ 7.2 and 7.8 ppm are characteristic of the aromatic protons. The structures of various related compounds, including 5-bromo-isatin derivatives, have been confirmed using these NMR techniques. researchgate.netmdpi.com Other nuclei, such as ¹⁹F and ³¹P, can be analyzed when relevant heteroatoms are present in the molecule. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) are frequently employed for indole derivatives to obtain high-resolution mass data (HRMS), confirming the molecular formula. rsc.orgmdpi.comevitachem.com

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups present in a molecule. rsc.orgresearchgate.net The IR spectra of related indole compounds have been recorded using techniques like KBr wafer or Attenuated Total Reflectance (ATR). nih.gov

UV-Visible Spectroscopy : This technique is utilized in detection for HPLC and in specific chromogenic assays. For instance, the enzymatic cleavage of certain 5-bromo-indolyl substrates, such as 5-bromo-6-chloro-3-indoxyl caprylate, releases 5-bromo-6-chloro-1H-indol-3-ol. biosynth.com This product then undergoes oxidative dimerization to form a magenta-colored chromophore, 5,5'-dibromo-6,6'-dichloro-indigo, which has a maximum absorbance (λmax) at 565 nm, allowing for colorimetric detection. biosynth.com Similarly, the enzymatic dephosphorylation of sodium 5-bromo-1H-indol-3-yl phosphate produces a colored indoxyl derivative that can be measured spectrophotometrically.

A summary of spectroscopic methods used for related compounds is presented below.

| Spectroscopic Technique | Application | Compound Class | Reference |

| ¹H and ¹³C NMR | Structural Elucidation | Bromo-indole derivatives | researchgate.netmdpi.com |

| Mass Spectrometry (MS) | Molecular Weight & Formula Determination | Bromo-indole derivatives | mdpi.comevitachem.com |

| FT-IR / FT-Raman | Functional Group Identification | Bromo-indole derivatives | researchgate.netnih.gov |

| UV-Visible | Quantification, Chromogenic Assays | Bromo-indolyl substrates | biosynth.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.